molecular formula C22H20N2O5S B1665016 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 103788-05-2

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B1665016
M. Wt: 424.5 g/mol
InChI Key: YVQKIDLSVHRBGZ-UHFFFAOYSA-N
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Description

AD5075 is a bioactive chemical.

Scientific Research Applications

Pharmacological Evaluation

Research has identified compounds similar to 5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, showing potential as euglycemic and hypolipidemic agents. For instance, a study on substituted thiazolidine-2,4-diones demonstrated potent euglycemic and hypolipidemic activities in Wistar male rats (Gupta, Ghosh, & Chandra, 2005).

Biological Activity Studies

Substituted pyridines and purines containing 2,4-thiazolidinedione were found to have significant hypoglycemic and hypolipidemic activity in genetically diabetic mice (Kim et al., 2004). Another study highlighted the role of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as a potential substrate-specific ERK1/2 inhibitor (Li et al., 2009).

Antidiabetic Agents

Thiazolidine-2, 4-dione derivatives have been explored for their hypoglycemic and hypolipidemic activities, as seen in a study involving genetically obese and diabetic mice (Sohda et al., 1982).

Antimicrobial Activity

Compounds like substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial activities, showing promise in this area (Jat et al., 2006).

Synthesis and Characterization

Studies on the synthesis of novel derivatives of thiazolidinediones have been conducted, contributing to the understanding of their chemical properties and potential biological applications (Čačić & Molnar, 2011).

Corrosion Inhibition Studies

Thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors, offering applications in materials science (Yadav et al., 2015).

properties

CAS RN

103788-05-2

Product Name

5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27)

InChI Key

YVQKIDLSVHRBGZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione
AD 5075
AD-5075

Origin of Product

United States

Synthesis routes and methods

Procedure details

For each assay, an aliquot of receptor (1:1000-1:3000 dilution) was incubated in TEGM (10 mM Tris, pH 7.2, 1 mM EDTA, 10% glycerol, 7 μl/100 ml β-mercaptoethanol, 10 mM Na molybdate, 1 mM dithiothreitol, 5 μg/ml aprotinin, 2 μg/ml leupeptin, 2 μg/ml benzamide and 0.5 mM PMSF) containing 5-10% COS-1 cell cytoplasmic lysate and 10 nM labeled thiazolidinedione ([3H2 ]AD-5075, 21 Ci/mmole), ± test compound compound, [3H2 ]Example 11, 17 Ci/mmole), ± test compound, respectively. Assays were incubated for ~16 h at 4 ° C. in a final volume of 300 μl. Unbound ligand was removed by addition of 200 μl dextran/gelatin-coated charcoal, on ice, for ~10 minutes. After centrifugation at 3000 rpm for 10 min at 4° C., 200 μl of the supernatant fraction was counted in a liquid scintillation counter. In this assay the KD for AD-5075 and Example 11 is 1 nM, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

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